N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3S/c20-19(21,22)14-8-10-15(11-9-14)27(25,26)23-12-18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,23-24H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFJUDYREQHPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative through Friedel-Crafts acylation.
Introduction of the Hydroxyethyl Group: The naphthalene derivative is then reacted with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Sulfonamide Core
Trifluoromethyl-Substituted Analogs
- N-Phenyl-4-(trifluoromethyl)benzenesulfonamide (4z): This analog lacks the hydroxyethyl-naphthalene group but shares the trifluoromethyl substituent. Its synthesis via copper catalysis (yield: ~70%) highlights the role of electron-withdrawing groups in stabilizing intermediates .
- Compound 1g () : Features a trifluoromethyl group and a pyrazole-triaryl scaffold. Its melting point (180°C) reflects high crystallinity, likely due to planar aromatic systems. The target compound’s hydroxy group may reduce its melting point relative to 1g .
Halogenated and Methoxy-Substituted Analogs
- However, fluorine’s smaller size compared to trifluoromethyl may limit hydrophobic interactions .
- 4-Methoxy-N-phenylbenzenesulfonamide (5a) : Methoxy groups improve solubility but reduce metabolic stability due to susceptibility to demethylation. The target compound’s trifluoromethyl group avoids this liability .
Structural Modifications on the N-Substituent
- N-(2-([1,1'-biphenyl]-4-yl)-2-...ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2f): This compound () incorporates a biphenyl group, increasing steric bulk.
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide () : The indole substituent introduces hydrogen-bonding and π-stacking capabilities. The target compound’s hydroxyethyl group may provide conformational flexibility absent in this rigid analog .
Physicochemical and Spectral Properties
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a naphthalene moiety linked to a hydroxyethyl group and a trifluoromethyl-substituted benzenesulfonamide, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 355.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (Octanol-Water Partition) | 3.5 |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is believed to interact with specific molecular targets by binding to their active sites, which can disrupt various biochemical pathways. This mechanism is crucial for its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that related naphthalene derivatives can inhibit the activity of the epidermal growth factor receptor (EGFR), a key target in cancer therapy .
Case Study: EGFR Inhibition
A study demonstrated that derivatives of naphthalene could inhibit EGFR with IC50 values ranging from 0.20 to 0.35 μM, showcasing their potential as effective anticancer agents .
Antiviral Activity
The compound has also been explored for its antiviral properties. Research indicates that similar compounds can inhibit viral replication by targeting viral polymerases, which are essential for viral RNA synthesis .
Case Study: HCV NS5B Inhibition
In vitro studies have shown that naphthalene derivatives can inhibit the NS5B RNA polymerase of Hepatitis C Virus (HCV), with IC50 values below 32 μM, suggesting promising antiviral activity .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have revealed potential efficacy against various bacterial strains. The compound's sulfonamide group may contribute to its antibacterial activity by interfering with folate synthesis in bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Streptococcus pneumoniae | 31.108 - 62.216 | Inhibition of peptidoglycan production |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Naphthalene Derivative : The starting material is synthesized from commercially available naphthalene derivatives.
- Formation of Trifluoromethyl Group : The trifluoromethyl group is introduced using trifluoromethylation techniques.
- Coupling Reaction : The final compound is formed through a coupling reaction between the naphthalene derivative and the sulfonamide under controlled conditions.
Industrial Production Methods
For large-scale production, continuous flow reactors are often employed to optimize reaction conditions and improve yield and purity. Purification techniques such as recrystallization or chromatography are utilized to achieve the desired product quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
